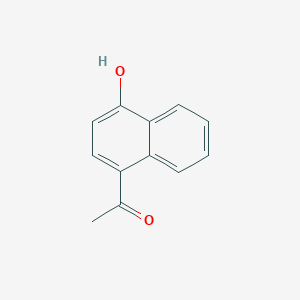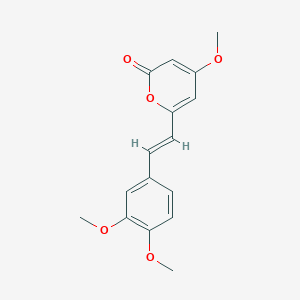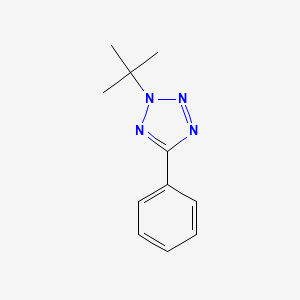
1-BROMO-1-CHLORO-1-PROPENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-Bromo-1-chloroprop-1-ene is an organohalogen compound characterized by the presence of both bromine and chlorine atoms attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-BROMO-1-CHLORO-1-PROPENE typically involves the halogenation of propene. One common method is the addition of bromine and chlorine to propene under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where propene is reacted with bromine and chlorine gases in a reactor. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: (1E)-1-Bromo-1-chloroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with reagents like hydrogen halides, water, or alcohols.
Elimination Reactions: Under basic conditions, 1-BROMO-1-CHLORO-1-PROPENE can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a catalyst.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.
Addition: Formation of dihalogenated alkanes.
Elimination: Formation of alkenes such as 1,2-dichloropropene or 1,2-dibromopropene.
科学的研究の応用
(1E)-1-Bromo-1-chloroprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential use in modifying biomolecules and studying enzyme-catalyzed reactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 1-BROMO-1-CHLORO-1-PROPENE involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
類似化合物との比較
1-Bromo-1-chloropropane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
1,2-Dibromopropane: Contains two bromine atoms instead of one bromine and one chlorine, leading to different reactivity patterns.
1,2-Dichloropropane: Contains two chlorine atoms, which affects its chemical behavior compared to 1-BROMO-1-CHLORO-1-PROPENE.
Uniqueness: (1E)-1-Bromo-1-chloroprop-1-ene is unique due to the presence of both bromine and chlorine atoms on a propene backbone, providing a combination of reactivity that is not observed in compounds with only bromine or chlorine. This dual halogenation allows for a wider range of chemical transformations and applications.
特性
CAS番号 |
67939-54-2 |
|---|---|
分子式 |
C3H4BrCl |
分子量 |
155.42 g/mol |
IUPAC名 |
(Z)-1-bromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H4BrCl/c1-2-3(4)5/h2H,1H3/b3-2+ |
InChIキー |
XSOMCPNEAAAZNZ-NSCUHMNNSA-N |
SMILES |
CC=C(Cl)Br |
異性体SMILES |
C/C=C(/Cl)\Br |
正規SMILES |
CC=C(Cl)Br |
| 67939-54-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B1595847.png)



![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)

![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1595858.png)
![Benzyl [(2,5-dioxopyrrolidin-1-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1595860.png)


